2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid
CAS No.: 1282864-12-3
Cat. No.: VC3051596
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1282864-12-3 |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 2-(dimethylamino)-1,3-benzothiazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N2O2S/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14) |
| Standard InChI Key | BDSWKTFJNPQYCX-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC2=C(S1)C=C(C=C2)C(=O)O |
| Canonical SMILES | CN(C)C1=NC2=C(S1)C=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid belongs to the benzothiazole family, which consists of a benzene ring fused with a thiazole ring. The compound features three key functional groups: the benzothiazole scaffold, a dimethylamino group at position 2, and a carboxylic acid moiety at position 6.
Physical and Chemical Properties
The compound has a molecular formula of C11H13N3O2S with a molecular weight of approximately 218.26 g/mol. It is identified by the CAS number 1282864-12-3. The compound typically appears as a crystalline solid with specific physical properties that contribute to its pharmaceutical potential.
Structural Characteristics
The benzothiazole core of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid consists of a thiazole ring fused with a benzene ring. This bicyclic system provides rigidity to the molecule, which is important for its biological activities. The dimethylamino group at position 2 contributes to the compound's basic properties, while the carboxylic acid at position 6 provides acidic characteristics, making this compound amphoteric in nature.
Spectroscopic Properties
While specific spectroscopic data for 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid is limited in the provided sources, related benzothiazole compounds like 2-aminobenzo[d]thiazole-6-carboxylic acid show characteristic signals in 1H-NMR spectroscopy. For instance, the aromatic protons typically appear in the range of 7.45-8.22 ppm .
| Starting Material | Reaction Conditions | Yield |
|---|---|---|
| 4-amino-3-thiocyano-benzonitrile | Conc. HCl, H₂O, 100°C, 6h | 59% |
Cyclization Reactions
The formation of the benzothiazole ring system typically involves cyclization reactions. For instance, the patent literature describes a synthesis method for sodium 2-(6-hydroxy benzo[d]thiazole-2-yl) thiazole-4-carboxylate that involves multiple steps, including diazotization and ring-closing reactions . Similar approaches might be applicable to the synthesis of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid.
Chemical Reactions
2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid, like other benzothiazole derivatives, can participate in various chemical reactions due to its functional groups and heterocyclic structure.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety at the 6-position can undergo typical carboxylic acid reactions, including:
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Esterification: Reaction with alcohols to form esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols or aldehydes
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Decarboxylation: Loss of the carboxyl group under certain conditions
These transformations can be useful in creating derivative compounds with modified properties for specific applications.
Reactions of the Dimethylamino Group
The dimethylamino group at the 2-position can participate in:
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Alkylation: Further alkylation to form quaternary ammonium salts
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Oxidation: Conversion to N-oxides
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Protonation: Formation of salts in acidic conditions
Reactions of the Benzothiazole Core
The benzothiazole scaffold can undergo various transformations, including:
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Electrophilic aromatic substitution: Reactions at the benzene portion
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Nucleophilic substitution: Particularly at positions activated by the thiazole nitrogen
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Oxidation: Formation of sulfoxides or sulfones at the sulfur atom
Biological Activities and Applications
Benzothiazole derivatives are known for their diverse biological activities. While specific data for 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid is limited in the provided sources, insights can be drawn from research on related compounds.
Antimicrobial Activity
Benzothiazole derivatives, including those with structural similarities to 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid, have shown significant antimicrobial properties. For instance, certain benzothiazole compounds have demonstrated effectiveness against various bacterial strains, including uropathogenic Escherichia coli, by inhibiting capsule formation.
Related compounds such as 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid have shown potent activity against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant strains (VISA) .
Mechanism of Action
Understanding the mechanism of action of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid requires examining how similar benzothiazole derivatives interact with biological systems.
Enzyme Inhibition
Some benzothiazole compounds act as enzyme inhibitors. For example, related benzothiazole derivatives have been shown to inhibit bacterial topoisomerases like gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition mechanism explains their antimicrobial activity.
Cellular Effects
At the cellular level, benzothiazole derivatives can influence various processes, including:
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Cell signaling pathways
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Gene expression patterns
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Cellular metabolism
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Stress responses
These effects contribute to the diverse biological activities observed in this class of compounds.
Structure-Activity Relationships
The biological activity of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid and related compounds is highly dependent on their structural features. The presence and position of functional groups like the dimethylamino and carboxylic acid moieties can significantly influence their interaction with biological targets and, consequently, their therapeutic potential.
Research Applications
2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid serves as an important compound in various research applications due to its structure and potential biological activities.
As a Chemical Building Block
The compound can serve as a valuable building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it useful in creating derivatives with tailored properties for specific applications.
In Drug Discovery
2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid and related compounds can serve as lead compounds in drug discovery programs, particularly in developing:
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Novel antimicrobial agents
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Anticancer drugs
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Anti-inflammatory medications
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Compounds targeting specific enzymes or receptors
As a Molecular Probe
The compound might also be useful as a molecular probe to study biological processes and pathways. Its interaction with specific biomolecules can provide insights into fundamental biological mechanisms.
Industrial Applications
Beyond its research applications, 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid and similar benzothiazole derivatives have potential industrial uses.
In Dye Production
Benzothiazole derivatives have been used as intermediates in synthesizing dyes. The structural features of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid might make it suitable for similar applications.
As Biocides
The antimicrobial properties of benzothiazole compounds make them potential candidates for use as biocides in various industrial and agricultural applications.
In Chemical Reaction Processes
These compounds can serve as chemical reaction accelerators, enhancing the rates of certain industrial processes.
Future Perspectives
The field of benzothiazole chemistry continues to evolve, with ongoing research exploring new applications and properties of compounds like 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid.
Development of New Derivatives
Future research might focus on developing new derivatives of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid with enhanced properties, such as improved solubility, bioavailability, or target specificity.
Expanding Therapeutic Applications
As our understanding of the biological activities of benzothiazole compounds grows, new therapeutic applications for 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid and its derivatives might emerge.
Sustainable Synthesis Methods
Developing more sustainable and efficient synthesis methods for 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid would be valuable for scaling up production and reducing environmental impact.
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